An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-fluorophenylacetic Acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-fluorophenylacetic acid, a compound of interest in pharmaceutical and chemical research. This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its synthesis.
Core Physicochemical Data
Quantitative data for 5-Chloro-2-fluorophenylacetic acid are summarized in the table below for easy reference and comparison. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₂ | ChemWhat[1] |
| Molecular Weight | 188.58 g/mol | ChemWhat[1] |
| Melting Point | 116-118 °C | Matrix Scientific[2] |
| Boiling Point | 289.3 ± 25.0 °C at 760 mmHg | American Elements[3] |
| Predicted logP (XlogP) | 2.1 | PubChem[4] |
| Predicted Aqueous Solubility | Data not available; expected to be low. | N/A |
| Predicted pKa | Data not available; expected to be in the acidic range typical for carboxylic acids. | N/A |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of organic compounds like 5-Chloro-2-fluorophenylacetic acid are outlined below. These protocols are based on standard laboratory practices.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid.
Methodology:
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A small, dry sample of 5-Chloro-2-fluorophenylacetic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a steady rate of 1-2 °C per minute, and the temperature is observed closely.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology:
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A small quantity of 5-Chloro-2-fluorophenylacetic acid is placed in a distillation flask.
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The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask.
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The flask is heated gently.
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The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. For high-boiling-point compounds, vacuum distillation is employed to prevent decomposition.
Determination of Octanol-Water Partition Coefficient (logP)
The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water, and provides an indication of its hydrophilicity or lipophilicity.
Methodology (Shake Flask Method):
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A known amount of 5-Chloro-2-fluorophenylacetic acid is dissolved in a mixture of n-octanol and water.
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The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to equilibrate.
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The two phases are separated.
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The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution.
Methodology (Potentiometric Titration):
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A solution of 5-Chloro-2-fluorophenylacetic acid of known concentration is prepared in water or a suitable co-solvent system.
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A standardized solution of a strong base (e.g., sodium hydroxide) is gradually added to the acid solution.
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The pH of the solution is monitored using a pH meter after each addition of the base.
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A titration curve is constructed by plotting the pH against the volume of base added.
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The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Synthetic Workflow
The synthesis of 5-Chloro-2-fluorophenylacetic acid can be achieved through a two-step process involving the formation of the corresponding benzyl cyanide intermediate followed by its hydrolysis.
Experimental Protocol for Synthesis:
Step 1: Synthesis of 2-(5-chloro-2-fluorophenyl)acetonitrile
A general procedure for the synthesis of substituted benzyl cyanides involves the reaction of the corresponding benzyl chloride with sodium or potassium cyanide.[1]
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In a round-bottom flask, 5-chloro-2-fluorobenzyl chloride is dissolved in a suitable solvent system, such as a mixture of ethanol and water.
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A solution of sodium cyanide in water is added to the flask.
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The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the alcohol is removed under reduced pressure.
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The resulting mixture is filtered to remove inorganic salts. The organic layer containing the product is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
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The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield the crude 2-(5-chloro-2-fluorophenyl)acetonitrile, which can be further purified by distillation.
Step 2: Hydrolysis to 5-Chloro-2-fluorophenylacetic acid
The hydrolysis of the nitrile to the carboxylic acid is a standard organic transformation.[1]
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In a round-bottom flask equipped with a reflux condenser, 2-(5-chloro-2-fluorophenyl)acetonitrile is mixed with an aqueous solution of a strong acid, such as sulfuric acid.
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The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).
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The reaction mixture is then cooled and poured into cold water to precipitate the crude product.
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The solid is collected by filtration and washed with water.
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The crude 5-Chloro-2-fluorophenylacetic acid can be purified by recrystallization from a suitable solvent to obtain the final product.
